N-(4-chloro-2,5-dimethoxyphenyl)-3-[(2-methylpropanoyl)amino]benzamide
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Overview
Description
N-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methylpropanamido)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenyl ring, two methoxy groups, and an amido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methylpropanamido)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloro-2,5-dimethoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting amine is acylated with 2-methylpropanoyl chloride to form the corresponding amide.
Coupling: Finally, the amide is coupled with 3-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methylpropanamido)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like
Properties
Molecular Formula |
C19H21ClN2O4 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C19H21ClN2O4/c1-11(2)18(23)21-13-7-5-6-12(8-13)19(24)22-15-10-16(25-3)14(20)9-17(15)26-4/h5-11H,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
UDFSIXJBAXGOTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Origin of Product |
United States |
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